1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone
Overview
Description
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H6BrF3O. It is a solid at room temperature and is known for its use as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone can be synthesized through various methods. One common approach involves the bromination of 1-(4-trifluoromethylphenyl)ethanone. The reaction typically uses bromine as the brominating agent in the presence of acetic acid as a solvent. The reaction is carried out under reflux conditions for several hours to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various binding interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-trifluoromethylphenyl)ethanone
- 4-Bromo-2-fluoroacetophenone
- 2-Bromo-1-(2-trifluoromethylphenyl)ethanone
Uniqueness
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone, also known as 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Molecular Structure:
- IUPAC Name: 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone
- Molecular Formula: C9H6BrF3O
- Molecular Weight: 267.05 g/mol
- CAS Number: 383-53-9
Physical Properties:
Property | Value |
---|---|
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
Hazard Statements | Causes severe skin burns and eye damage (H314, H318) |
Biological Activity Overview
This compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities based on recent studies.
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. A study focusing on its effects against uropathogenic Escherichia coli (UPEC), a major cause of urinary tract infections (UTIs), demonstrated that this compound can inhibit bacterial growth effectively. The compound was tested in vitro for its ability to disrupt capsule biogenesis, which is crucial for UPEC virulence .
Key Findings:
- Inhibition of Capsule Formation: The compound significantly reduced capsule production in UPEC strains, enhancing susceptibility to phage-mediated lysis.
- Minimum Inhibitory Concentration (MIC): The MIC for UPEC was determined to be in the low micromolar range, highlighting its potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored through various cell line studies. It was evaluated for antiproliferative effects against several cancer cell lines, including breast and leukemia cells.
Case Study:
In a comparative study against standard anticancer drugs like Combretastatin-A4 (CA-4), the compound exhibited:
- IC50 Values: Ranging from 0.5 to 1.0 µM across different cell lines, indicating strong antiproliferative activity.
- Selectivity: It showed a higher selectivity index compared to CA-4, particularly against human aortic arterial endothelial cells (HAAECs), suggesting a favorable therapeutic window .
Anti-inflammatory Activity
Emerging studies suggest that the compound may also possess anti-inflammatory properties. While specific mechanisms are still under investigation, preliminary results indicate that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Summary of Biological Activities
Properties
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMIDZPWGMPHMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197231-94-9 | |
Record name | 1-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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